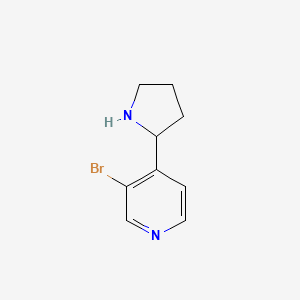
3-Bromo-4-(2-pyrrolidinyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(2-pyrrolidinyl)pyridine is a heterocyclic organic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-pyrrolidinyl)pyridine typically involves the bromination of 4-(2-pyrrolidinyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-Bromo-4-(2-pyrrolidinyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
科学研究应用
3-Bromo-4-(2-pyrrolidinyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions in biological systems.
作用机制
The mechanism of action of 3-Bromo-4-(2-pyrrolidinyl)pyridine in biological systems involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.
相似化合物的比较
Similar Compounds
- 3-Bromo-2-(pyrrolidin-1-yl)pyridine
- 4-Bromo-3-(pyrrolidin-1-yl)pyridine
- 2-Bromo-4-(pyrrolidin-1-yl)pyridine
Uniqueness
3-Bromo-4-(2-pyrrolidinyl)pyridine is unique due to the specific positioning of the bromine and pyrrolidine substituents on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers.
生物活性
3-Bromo-4-(2-pyrrolidinyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula: C9H11BrN2
- CAS Number: 1270362-48-5
The compound features a pyridine ring substituted with a bromine atom and a pyrrolidine moiety, which enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Receptors: The compound acts as a ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders. Its binding affinity is influenced by the presence of the pyrrolidine group, which may enhance receptor interactions .
- Enzymes: It may modulate enzyme activity through competitive inhibition or allosteric modulation, although specific targets require further investigation .
Biological Activity and Therapeutic Applications
1. Neurological Disorders:
Research indicates that this compound exhibits potential neuroprotective effects. Studies have shown its efficacy in models of Alzheimer's disease and schizophrenia, where it may help in restoring cholinergic function .
2. Antimicrobial Activity:
The compound has demonstrated antimicrobial properties against various pathogens. For instance, it has been evaluated against strains of Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
3. Antitumor Activity:
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. In vitro assays revealed cytotoxic effects against several cancer cell lines, indicating potential for further development as an anticancer agent .
Case Studies and Research Findings
属性
IUPAC Name |
3-bromo-4-pyrrolidin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-6-11-5-3-7(8)9-2-1-4-12-9/h3,5-6,9,12H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPGNPBOZYYNOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














